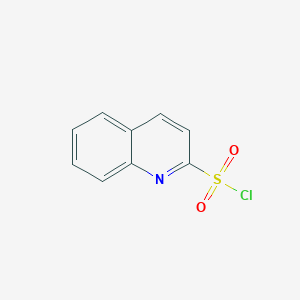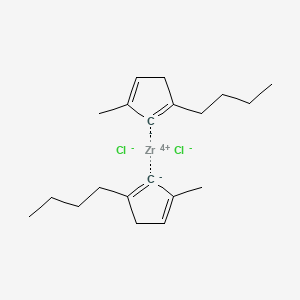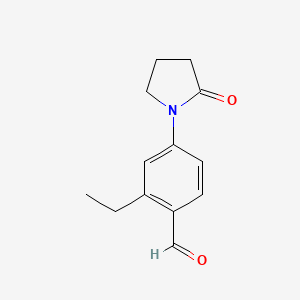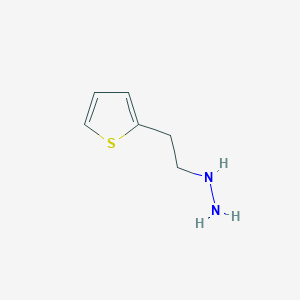
1-(2-(Thiophen-2-YL)ethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Thiophen-2-YL)ethyl)hydrazine is a compound that features a thiophene ring attached to an ethyl hydrazine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry . The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(2-(Thiophen-2-YL)ethyl)hydrazine can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Thiophene-2-carboxaldehyde is reacted with hydrazine hydrate in ethanol.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The resulting product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-(2-(Thiophen-2-YL)ethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Applications De Recherche Scientifique
1-(2-(Thiophen-2-YL)ethyl)hydrazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-(Thiophen-2-YL)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(2-(Thiophen-2-YL)ethyl)hydrazine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Thiophene-2-acetic acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-amine: A compound with similar biological activities, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of the thiophene ring and hydrazine group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1016728-17-8 |
|---|---|
Formule moléculaire |
C6H10N2S |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
2-thiophen-2-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c7-8-4-3-6-2-1-5-9-6/h1-2,5,8H,3-4,7H2 |
Clé InChI |
HSXPNHYBYAGGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)

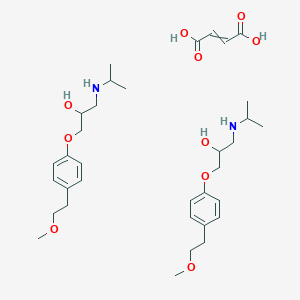
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)
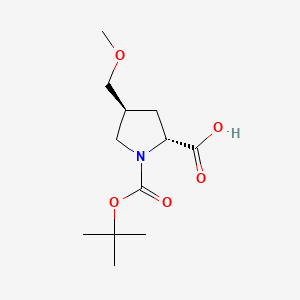
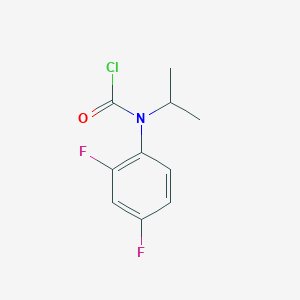

![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
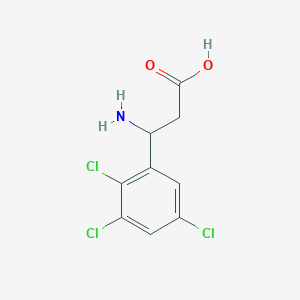
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
